molecular formula C14H19ClN2O3 B2550131 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea CAS No. 1396846-45-9

1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea

Cat. No.: B2550131
CAS No.: 1396846-45-9
M. Wt: 298.77
InChI Key: FEMLQICMDRMPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea is a useful research compound. Its molecular formula is C14H19ClN2O3 and its molecular weight is 298.77. The purity is usually 95%.
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Scientific Research Applications

Solvatochromic Fluorescence Probes

N-Acylureido functionality, similar to that found in 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea, acts as an acceptor substituent in solvatochromic fluorescence probes. These probes exhibit strong solvatochromism, correlating their emission maxima with solvent anion-stabilizing properties. This characteristic enables the detection of analytes with high acceptor numbers, such as alcohols and carboxylic acids, and specific ions like fluoride ions through strong hydrogen bonding interactions C. Bohne, H. Ihmels, M. Waidelich, Chang Yihwa, 2005.

Electro-Fenton Degradation

The compound has been referenced in studies related to the Electro-Fenton degradation process, particularly concerning antimicrobials like triclosan and triclocarban. Although not the direct subject of the study, similar urea compounds have been degraded by Electro-Fenton systems, showcasing the process's effectiveness in breaking down complex organic molecules into less harmful substances I. Sirés, N. Oturan, M. Oturan, R. Rodríguez, J. Garrido, E. Brillas, 2007.

Unfolding of Heterocyclic Ureas

Research into heterocyclic ureas, which share structural motifs with this compound, has shown these compounds can unfold to form multiply hydrogen-bonded complexes. This property is significant for understanding the molecular behavior of ureas in various solvents and conditions, potentially aiding in the development of new materials or chemical sensors P. Corbin, S. Zimmerman, P. Thiessen, N. Hawryluk, T. J. Murray, 2001.

Photodegradation and Hydrolysis

Studies have explored the photodegradation and hydrolysis of substituted urea pesticides, which could be analogous to the reactions of this compound under environmental conditions. Understanding these processes is crucial for assessing the environmental impact and degradation pathways of such compounds G. Gatidou, E. Iatrou, 2011.

Antioxidant Properties in Cardiac Protection

Research into antioxidants for cardiac protection has identified compounds with structures similar to this compound. These studies demonstrate the potential of such compounds to scavenge free radicals, thereby reducing myocardial infarct size in animal models. This suggests potential applications in reducing oxidative stress and protecting heart tissue during ischemic events K. Hashimoto, Shinya Minatoguchi, Y. Hashimoto, Ningyuan Wang, X. Qiu, K. Yamashita, Y. Uno, M. Arai, Y. Nishida, G. Takemura, Toshikazu Suzuki, T. Fujiwara, H. Fujiwara, 2001.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-20-13-6-5-9(15)7-12(13)17-14(19)16-10-3-2-4-11(18)8-10/h5-7,10-11,18H,2-4,8H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMLQICMDRMPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.